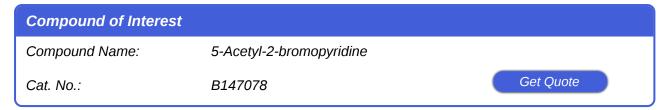




Application Notes and Protocols for 5-Acetyl-2bromopyridine in Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetyl-2-bromopyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a reactive bromine atom at the 2-position and an acetyl group at the 5-position, allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex drug molecules. The pyridine core is a common scaffold in many biologically active compounds, and the bromine atom serves as a handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] The acetyl group can be further functionalized or can participate in forming key interactions with biological targets.

This intermediate is instrumental in the development of small molecule inhibitors, particularly targeting kinases, and has applications in creating therapies for neurological disorders and cancer.[2]

Key Applications in Drug Discovery Kinase Inhibitors

5-Acetyl-2-bromopyridine is a key intermediate in the synthesis of various kinase inhibitors, which are pivotal in cancer therapy and the treatment of autoimmune diseases.



- Tyrosine Kinase 2 (TYK2) Inhibitors: This intermediate is used in the synthesis of selective TYK2 inhibitors. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and type I interferons.[4] Dysregulation of the TYK2 signaling pathway is associated with autoimmune diseases like psoriasis and inflammatory bowel disease.[4] 5-Acetyl-2-bromopyridine can be used to construct the core structures of these inhibitors, which often feature a substituted pyridine ring. The approved drug Deucravacitinib (BMS-986165), an allosteric TYK2 inhibitor, highlights the importance of pyridine-based intermediates in this class of drugs.[5][6][7]
- Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated strategy for treating B-cell malignancies.[8] 5-Acetyl-2-bromopyridine serves as a starting material for the synthesis of potent and selective BTK inhibitors.[6] The 2-bromopyridine moiety allows for coupling with various aromatic and heteroaromatic boronic acids or esters to build the complex molecular architecture required for potent inhibition.

Agents for Neurological Disorders

The pyridine scaffold is a common feature in molecules designed to treat neurological conditions, including Alzheimer's disease. While a direct synthesis of an approved Alzheimer's drug from **5-acetyl-2-bromopyridine** is not prominently documented, its utility in creating complex, substituted pyridines makes it a valuable tool for researchers in this area.[2] Nitrogencontaining heterocycles are key in the development of cholinesterase (ChE) inhibitors, a major class of drugs for the symptomatic relief of Alzheimer's disease.[9] The ability to introduce diverse substituents onto the pyridine ring via the bromo functionality allows for the exploration of structure-activity relationships in the quest for novel anti-Alzheimer agents.[9]

Experimental Protocols

A common and critical reaction utilizing **5-acetyl-2-bromopyridine** in drug synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is used to form a C-C bond between the pyridine ring and another aryl or heteroaryl group.

General Protocol for Suzuki-Miyaura Cross-Coupling of 5-Acetyl-2-bromopyridine



This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **5-acetyl-2-bromopyridine** with a generic arylboronic acid.

Materials:

- 5-Acetyl-2-bromopyridine
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
- Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
- Inert gas (Nitrogen or Argon)
- Standard glassware for organic synthesis

Procedure:

- To a flame-dried Schlenk flask, add 5-acetyl-2-bromopyridine (1.0 equivalent), the arylboronic acid (1.1–1.5 equivalents), and the base (2.0–3.0 equivalents).
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).
- Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water).
- Heat the reaction mixture to 80–100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS). The reaction is typically complete within 2–12 hours.
- Upon completion, cool the reaction mixture to room temperature.



- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 5-acetyl-2-arylpyridine derivative.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions with 5-Acetyl-2-bromopyridine Derivatives

Entry	Arylbo ronic Acid	Cataly st	Base	Solven t	Temp (°C)	Time (h)	Yield (%)	Refere nce
1	Phenylb oronic acid	Pd(PPh 3)4	K2CO3	Toluene /EtOH/ H ₂ O	90	12	85-95	[Genera I knowle dge]
2	4- Methox yphenyl boronic acid	Pd₂(dba)₃ / SPhos	КзРО4	1,4- Dioxan e	100	8	~90	[Genera I knowle dge]
3	3- Thienyl boronic acid	PdCl ₂ (d ppf)	CS2CO3	DMF	95	6	80-90	[Genera I knowle dge]

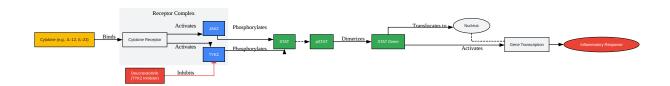
Table 2: Biological Activity of Kinase Inhibitors Derived from Pyridine Intermediates



Compound Class	Target Kinase	Example Compound	IC50 (nM)	Disease Area
Pyridine carboxamide	TYK2	Deucravacitinib (BMS-986165)	~1	Psoriasis, Autoimmune Diseases
5-Phenoxy-2- aminopyridine	ВТК	Compound 18g	Potent (specific value not provided)	B-cell Malignancies
Pyridine Derivatives	TYK2	Compound 12	15.3 (Jurkat pSTAT3)	Autoimmune Diseases
Pyridine Derivatives	TYK2	Compound 15	(Improved activity over Cmpd 12)	Autoimmune Diseases

Mandatory Visualizations Signaling Pathway Diagrams

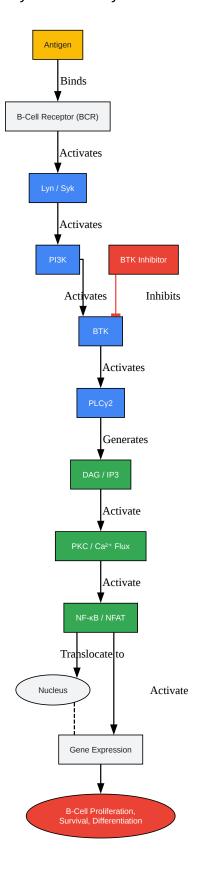
The following diagrams illustrate the signaling pathways targeted by drugs synthesized using **5-acetyl-2-bromopyridine** as an intermediate.



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Caption: JAK-STAT signaling pathway mediated by TYK2.



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